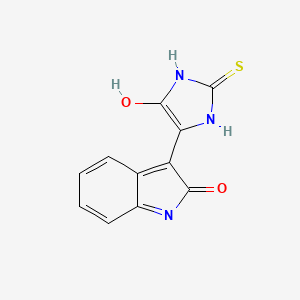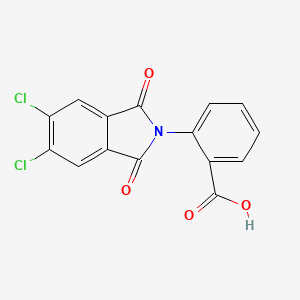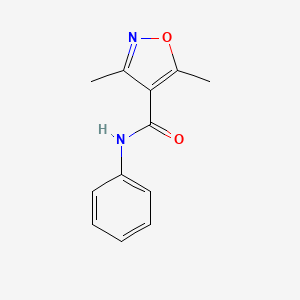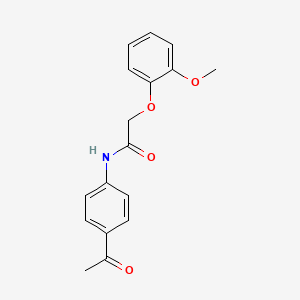![molecular formula C16H20N2O4S2 B5525674 4-[(二乙氨基)磺酰基]-N-(2-甲氧基苯基)-2-噻吩甲酰胺](/img/structure/B5525674.png)
4-[(二乙氨基)磺酰基]-N-(2-甲氧基苯基)-2-噻吩甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to "4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide" often involves multi-step chemical reactions, including functional group transformations and coupling reactions. For example, the synthesis of α,β-unsaturated N-methoxy-N-methylamides from phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide demonstrates a method for homologating alkyl halides to achieve compound variations (Beney, Boumendjel, & Mariotte, 1998). This provides insight into the type of chemical strategies that might be employed in the synthesis of our target compound.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including the analysis of their electronic and steric configurations, is crucial for understanding their reactivity and properties. Studies on compounds such as "N-((4-aminophenyl)sulfonyl)benzamide" using density functional theory (DFT) highlight the importance of molecular optimizations and vibrational frequency analyses in characterizing these molecules (FazilathBasha, Khan, Muthu, & Raja, 2021).
Chemical Reactions and PropertiesSulfonamides undergo a variety of chemical reactions, reflecting their versatile chemical properties. For instance, reactions involving the nucleophilic addition of sulfur atoms to carbene or carbonyl groups can lead to the formation of β-sulfanyl enamides (Miura, Fujimoto, Funakoshi, & Murakami, 2015). These reactions are indicative of the type of chemical behavior that may be expected from "4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide."
Physical Properties Analysis
The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. The detailed analysis of crystal structures and hydrogen bonding in sulfonamides provides insights into their stability and solubility characteristics (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).
Chemical Properties Analysis
The chemical properties of sulfonamides, including their reactivity towards various reagents and conditions, can be studied through their transformation and reductive transformations. For instance, the preparation and transformations of β-sulfonyl enamines into different functional groups highlight the reactive nature of these compounds and their potential for further chemical modifications (Michael, de Koning, Malefetse, & Yillah, 2004).
科学研究应用
合成和化学应用
- 4-[(二乙氨基)磺酰基]-N-(2-甲氧基苯基)-2-噻吩甲酰胺及类似化合物已在多种化学化合物的合成中得到探索。例如,Beney 等人(1998)报道了苯基(N-甲氧基-N-甲基氨基甲酰甲基)亚砜的制备,该化合物可用于烷基卤化物的同系化,生成 α,β-不饱和 N-甲氧基-N-甲基酰胺化合物 (Beney, Boumendjel, & Mariotte, 1998).
抗癌评估
- 该化合物的某些衍生物在抗癌研究中显示出潜力。Ravichandiran 等人(2019)合成并评估了某些苯基氨基磺酰基-1,4-萘醌衍生物对人类癌细胞系的细胞毒活性,显示出显著的细胞毒活性 (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
碳酸酐酶抑制
- 该化合物的衍生物已被研究其对碳酸酐酶同工酶的抑制作用。Supuran 等人(2013)制备并测试了三种芳香磺酰胺,包括 4-[(二乙氨基)磺酰基]-N-(2-甲氧基苯基)-2-噻吩甲酰胺的衍生物,它们对不同的碳酸酐酶同工酶表现出纳摩尔级抑制浓度 (Supuran, Maresca, Gregáň, & Remko, 2013).
质子交换膜
- 在材料科学领域,特别是燃料电池中的质子交换膜中,该化合物的衍生物已被利用。Kim、Robertson 和 Guiver(2008)描述了一种新型磺化侧链接枝单元的合成,该单元用于生产梳状磺化聚(亚苯基醚砜)共聚物,展示了其在燃料电池技术中的适用性 (Kim, Robertson, & Guiver, 2008).
作用机制
未来方向
属性
IUPAC Name |
4-(diethylsulfamoyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-4-18(5-2)24(20,21)12-10-15(23-11-12)16(19)17-13-8-6-7-9-14(13)22-3/h6-11H,4-5H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBDZBMHDDXOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-(2-methoxyphenyl)thiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[4-(3-benzyl-1H-pyrazol-5-yl)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5525594.png)
![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5525600.png)


![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)
![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)
![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)

![6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5525635.png)



![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)
![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)